Undecanedinitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63369. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

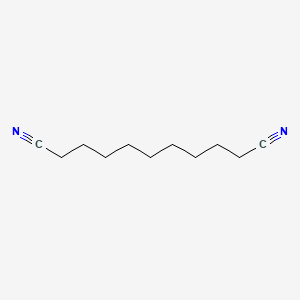

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undecanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQQQYKUPBYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC#N)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289753 | |

| Record name | Undecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-36-6 | |

| Record name | Undecanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

undecanedinitrile chemical formula and structure

An In-Depth Technical Guide to Undecanedinitrile for Researchers and Scientists

Introduction: Defining this compound

This compound is a linear, bifunctional organic compound featuring a nine-carbon aliphatic chain (-(CH₂)₉-) flanked by two nitrile groups (-C≡N) at its termini. This structure imparts a unique combination of flexibility from the hydrocarbon backbone and high reactivity from the terminal polar nitrile groups. It is a valuable intermediate in chemical synthesis, primarily serving as a precursor for long-chain diamines, which are essential monomers in the production of specialty polymers. For researchers and professionals in drug development and materials science, understanding the synthesis, properties, and chemical utility of this compound is crucial for leveraging its potential in creating novel materials and complex molecules.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its symmetrical, linear structure, which allows it to act as a chain extender or a cross-linking precursor. The presence of two nitrile groups makes it a versatile building block for synthesizing molecules with terminal functional groups, such as diamines or dicarboxylic acids, through well-established chemical transformations.

The key physicochemical properties of this compound are summarized in the table below. Its status as a liquid at room temperature with a relatively low melting point makes it convenient to handle in various reaction setups.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 1,9-Dicyanononane | [1][2] |

| CAS Number | 71172-36-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₈N₂ | [1][2][3][5] |

| Molecular Weight | 178.28 g/mol | [1][3][5] |

| Appearance | Colorless to Almost Colorless Liquid (at 20°C) | [2][3] |

| Density | 0.905 ± 0.06 g/cm³ | [1] |

| Melting Point | 266.1 K (-7.05 °C) | [4] |

| Purity | >95.0% (GC) | [2][3] |

Synthesis Protocol: From Dicarboxylic Acid to Dinitrile

The most established and industrially relevant synthesis of this compound originates from its corresponding dicarboxylic acid, undecanedioic acid. The process is a robust, two-step transformation that involves the formation of a diamide intermediate followed by dehydration.

Step 1: Amidation of Undecanedioic Acid

The first step involves converting the two carboxylic acid groups into primary amides. This is typically achieved by reacting undecanedioic acid with ammonia. To drive the reaction to completion and remove the water byproduct, the reaction is conducted at high temperatures. An alternative, often used in laboratory settings, is the reaction with urea, which thermally decomposes to provide ammonia in situ.

-

Rationale: The nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the carboxylic acid, followed by dehydration, forms the amide bond. This step is foundational as the amide is the direct precursor to the nitrile.

Step 2: Dehydration of Undecanediamide

The resulting undecanediamide is then subjected to a dehydration reaction to form this compound. This is the critical step where the C=O and -NH₂ groups of the amide are converted into the -C≡N triple bond. This transformation requires a potent dehydrating agent.

-

Methodology:

-

The undecanediamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).

-

The mixture is heated, often under reflux, to drive the reaction. The choice of solvent depends on the dehydrating agent used.

-

Upon completion, the reaction mixture is carefully quenched (e.g., with ice water) to neutralize the corrosive dehydrating agent.

-

The organic product, this compound, is then extracted using a suitable organic solvent, washed, dried, and purified, typically by vacuum distillation.

-

-

Causality: The dehydrating agent activates the amide's carbonyl oxygen, making it a good leaving group (as part of a phosphate or sulfite ester). A subsequent elimination of a proton from the nitrogen atom and the departure of the activated oxygen group results in the formation of the carbon-nitrogen triple bond.

Caption: Workflow for the synthesis of this compound.

Core Applications in Polymer and Materials Science

While the nitrile group itself is a key functional moiety in medicinal chemistry, the primary application of this compound is as a chemical intermediate for polymer synthesis. Its linear, bifunctional nature makes it an ideal precursor to α,ω-diamines.

Reduction to 1,11-Diaminoundecane

The most significant use of this compound is its conversion to 1,11-diaminoundecane via catalytic hydrogenation. In this process, both nitrile groups are reduced to primary amines (-CH₂NH₂).

-

Process: The reduction is typically carried out using gaseous hydrogen (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel or Cobalt. The reaction is performed in a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

Monomer for Specialty Polyamides

1,11-Diaminoundecane is a valuable monomer for producing long-chain polyamides (nylons) through polycondensation with a dicarboxylic acid. For instance, reacting it with a long-chain diacid like sebacic acid or even undecanedioic acid results in nylons with an odd number of methylene units between the amide linkages. These materials, such as Nylon 11,11, are sought after for their unique properties compared to more common nylons (e.g., Nylon 6,6):

-

Lower moisture absorption: Leading to better dimensional stability.

-

Increased flexibility and impact strength.

-

Lower melting points: Facilitating easier processing.

These properties make them suitable for high-performance applications, including flexible tubing for automotive and medical uses, specialty filaments, and engineering plastics where chemical resistance and durability are paramount.[6]

Caption: Application pathway from dinitrile to high-performance polymers.

Relevance of the Nitrile Group in Drug Design

For drug development professionals, the chemistry of the nitrile group itself is of high strategic importance. Although this compound is not a therapeutic agent, its functional groups are frequently incorporated into drug candidates to fine-tune their pharmacological profiles.[7]

-

Metabolic Blocker: A nitrile group can be introduced at a site on a drug molecule that is susceptible to oxidative metabolism.[8] Its chemical stability can prevent degradation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability.

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a potent hydrogen bond acceptor, forming strong interactions with amino acid residues (like serine or arginine) in a protein's active site.[6]

-

Bioisostere: The linear geometry and strong dipole moment of the nitrile allow it to serve as a bioisostere for other functional groups, such as a carbonyl group, a terminal alkyne, or a halogen atom.[7] This allows medicinal chemists to modulate a compound's polarity, permeability, and binding affinity without drastically altering its core structure.

Safety and Handling

This compound, like other aliphatic nitriles, requires careful handling in a laboratory or industrial setting. Although specific toxicity data is limited, general precautions for this chemical class should be followed.

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[2]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

-

Fire Safety: While not highly flammable, it is combustible. Keep away from open flames and high heat sources. Use dry chemical, foam, or carbon dioxide extinguishers.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands as a fundamentally important, yet highly specialized, chemical intermediate. Its value lies not in a direct application but in its role as a molecular bridge, connecting a simple C11 backbone to the world of advanced materials through its conversion to 1,11-diaminoundecane. For researchers, it represents a classic example of a bifunctional building block, while for drug developers, the chemistry of its nitrile termini provides a constant source of strategic inspiration for molecular design. A thorough understanding of its synthesis, reactivity, and application pathways is essential for unlocking its full potential in both materials science and organic synthesis.

References

Navigating Chemical Identity: A Technical Guide to Undecanedinitrile and its Mono-Nitrile Analogue for Researchers

For scientists engaged in drug discovery and development, the precise identification of chemical entities is paramount. An unambiguous understanding of a molecule's identifiers, such as its CAS number and IUPAC name, forms the bedrock of reliable research, ensuring reproducibility and accurate communication of scientific findings. This guide provides an in-depth technical overview of the identifiers for undecanedinitrile, a molecule of interest in synthetic chemistry, and clarifies the distinctions from its close relative, undecanenitrile.

Section 1: Decoding the Dinitrile: this compound

This compound is a linear aliphatic dinitrile containing eleven carbon atoms, including the carbon atoms of the two nitrile functional groups.[1] The presence of two polar cyano (-C≡N) groups significantly influences its chemical properties and reactivity.

Core Chemical Identifiers

Accurate identification of this compound is achieved through a standardized set of identifiers, summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 71172-36-6 | [1][2][3][4] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₁₁H₁₈N₂ | [1][3][4] |

| Molecular Weight | 178.27 g/mol | [3] |

| Synonyms | 1,9-Dicyanononane, NSC 63369 | [2][3][5][6] |

| InChI | InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2 | [1] |

| SMILES | N#CCCCCCCCCC#N | [1] |

The Significance of Identifiers

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring a consistent and reliable reference point across different databases and publications. The IUPAC (International Union of Pure and Applied Chemistry) name, this compound, provides a systematic and unambiguous description of the molecule's structure. The synonym "1,9-dicyanononane" offers further structural insight, indicating a nine-carbon chain (nonane) with nitrile groups at positions 1 and 9, resulting in a total of eleven carbon atoms.

Physicochemical Properties and Handling

This compound is typically a colorless to almost colorless clear liquid.[2][6] It has a boiling point of 190 °C at 7 mmHg. Due to the polar nature of the nitrile groups, it exhibits low solubility in water but is soluble in organic solvents.[1] As with most nitriles, it should be handled with care, using appropriate personal protective equipment, as it can be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2]

Caption: Chemical structure of this compound.

Section 2: The Mononitrile Counterpart: Undecanenitrile

To avoid potential confusion in research and procurement, it is crucial to distinguish this compound from its mononitrile analogue, undecanenitrile. This compound possesses a single nitrile group attached to an eleven-carbon chain.

Core Chemical Identifiers

The distinct identifiers for undecanenitrile are presented below.

| Identifier | Value | Source |

| CAS Number | 2244-07-7 | [5][7] |

| IUPAC Name | Undecanenitrile | [5][7] |

| Molecular Formula | C₁₁H₂₁N | [5][7] |

| Molecular Weight | 167.29 g/mol | [5] |

| Synonyms | 1-Cyanodecane, Decyl cyanide, n-Undecanonitrile | [5] |

| InChI Key | SZKKNEOUHLFYNA-UHFFFAOYSA-N | [5][7] |

| SMILES | CCCCCCCCCCC#N | [5][7] |

Structural and Property Differences

The most significant difference lies in the number of nitrile groups, which fundamentally alters the molecule's polarity, reactivity, and potential applications. Undecanenitrile is a colorless liquid and is used as an intermediate in the synthesis of various chemicals.[8]

Caption: Chemical structure of Undecanenitrile.

Section 3: Relevance and Applications in a Research Context

Nitriles are versatile functional groups in organic synthesis, serving as precursors to a wide array of other functionalities, including amines, amides, carboxylic acids, and various heterocyclic systems.[8] This versatility makes them valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This compound in Synthetic Chemistry

As a dinitrile, this compound offers the potential for bifunctional transformations. Both nitrile groups can be manipulated simultaneously or sequentially to construct symmetrical or unsymmetrical molecules. For instance, the hydrolysis of both nitrile groups would yield a dicarboxylic acid, a common moiety in polymer chemistry and as a linker in drug-conjugate systems. The reduction of both nitrile groups would lead to a diamine, a key functional group in many biologically active compounds and a monomer for polyamide synthesis.

Undecanenitrile as a Synthetic Intermediate

Undecanenitrile is utilized as an intermediate in the synthesis of various chemicals, including those in the agrochemical and pharmaceutical sectors.[8] Its long aliphatic chain can impart lipophilicity to a target molecule, a critical parameter influencing a drug's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). The nitrile group itself can be a key pharmacophore or be transformed into other functional groups during the drug development process.

Section 4: Experimental Protocols - A Conceptual Framework

While specific, detailed experimental protocols are highly dependent on the desired synthetic outcome, the following outlines a general workflow for the utilization of this compound in a hypothetical synthetic pathway.

Workflow: Synthesis of a Diamine from this compound

Caption: Conceptual workflow for the synthesis of a diamine.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is prepared.

-

Reagent Addition: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a catalytic system like palladium on carbon (Pd/C) with hydrogen gas, is carefully introduced to the reaction mixture. The choice of reducing agent will depend on the desired reaction conditions and selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the point of complete conversion of the starting material.

-

Quenching and Work-up: Once the reaction is complete, the excess reducing agent is carefully quenched. An aqueous work-up is then performed to isolate the product. This typically involves sequential addition of water and a basic solution to precipitate the aluminum salts, followed by filtration.

-

Extraction and Purification: The crude product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then dried, filtered, and concentrated. The final product is purified by a suitable method, such as distillation or column chromatography, to yield the pure diamine.

Conclusion

A thorough understanding and correct use of chemical identifiers for molecules like this compound and undecanenitrile are fundamental for researchers in drug development and synthetic chemistry. This guide has provided a comprehensive overview of the key identifiers, physicochemical properties, and synthetic relevance of these compounds. By ensuring the accurate identification of starting materials and intermediates, scientists can build a solid foundation for their research, leading to more reliable and reproducible outcomes in the quest for new therapeutic agents.

References

- 1. CAS 71172-36-6: this compound | CymitQuimica [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Undecanenitrile | C11H21N | CID 16722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. undecane nitrile, 2244-07-7 [thegoodscentscompany.com]

- 5. CAS 71172-36-6 | 1,9-Dicyanononane - Synblock [synblock.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 71172-36-6 | CAS DataBase [m.chemicalbook.com]

- 8. medkoo.com [medkoo.com]

Undecanedinitrile: A Comprehensive Technical Guide for Researchers

Introduction

Undecanedinitrile, also known as 1,9-dicyanononane, is a linear aliphatic dinitrile featuring a nine-carbon chain capped at both ends by nitrile functional groups. This bifunctionality makes it a valuable intermediate in organic synthesis, particularly in the fields of polymer chemistry and as a precursor for various pharmaceuticals and specialty chemicals. The presence of two cyano groups allows for the synthesis of molecules with extended carbon chains and the introduction of amine or carboxylic acid functionalities at both ends of the molecule. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental protocols and safety considerations, to support its application in research and development.

Physicochemical Properties

This compound is a colorless to almost colorless, clear liquid at room temperature.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈N₂ | [2][3][4] |

| Molecular Weight | 178.28 g/mol | [2] |

| CAS Number | 71172-36-6 | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 190 °C at 7 mmHg | [1] |

| Density | ~0.91 g/cm³ | [1] |

| Refractive Index | 1.4480 to 1.4510 | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |

Molecular Structure

The structure of this compound consists of a nonane (nine-carbon) aliphatic chain with nitrile groups attached to carbons 1 and 9.

Caption: Molecular structure of this compound (1,9-dicyanononane).

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and aliphatic C-H bonds.

-

C≡N Stretch: A sharp, medium-intensity absorption band is predicted in the range of 2240-2260 cm⁻¹. This is a hallmark of the nitrile functional group.

-

C-H Stretch (sp³): Strong absorption bands are expected just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹, corresponding to the stretching vibrations of the methylene (CH₂) groups in the aliphatic chain.

-

CH₂ Bend: Bending vibrations for the methylene groups will appear around 1465 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is predicted to be relatively simple due to the symmetry of the molecule.

-

α-Protons (adjacent to -CN): A triplet is expected around δ 2.3-2.5 ppm. These protons are deshielded by the electron-withdrawing effect of the nitrile group.

-

β-Protons: A multiplet is predicted around δ 1.6-1.8 ppm.

-

γ and other internal protons: A broad multiplet is expected in the region of δ 1.2-1.5 ppm, representing the overlapping signals of the remaining methylene protons in the aliphatic chain.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

-

Nitrile Carbon (-C≡N): A signal is predicted in the downfield region, typically around δ 118-122 ppm.[5]

-

α-Carbon (-CH₂-CN): A signal is expected around δ 17-20 ppm.

-

Other Aliphatic Carbons: Several signals are predicted in the range of δ 25-32 ppm for the internal methylene carbons. Due to the symmetry, the number of signals will be less than the total number of carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show fragmentation patterns characteristic of long-chain aliphatic dinitriles.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 178 may be weak or absent, which is common for long-chain nitriles.[6]

-

[M-1]⁺ Peak: A peak at m/z = 177, resulting from the loss of a hydrogen atom alpha to one of the nitrile groups, is likely to be observed.[6]

-

McLafferty Rearrangement: A characteristic peak at m/z = 41 is expected due to the McLafferty rearrangement, although this is also a common fragment in hydrocarbons.[6]

-

Aliphatic Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) will be present, representing the cleavage of the carbon chain.

-

A unique peak at m/z 97 is characteristic of nitriles that contain a straight chain of seven carbons or more.[6]

Chemical Reactivity and Experimental Protocols

The two nitrile groups of this compound can undergo a variety of chemical transformations, making it a versatile building block. The most common reactions involve hydrolysis to dicarboxylic acids and reduction to diamines.

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of a dihaloalkane with a cyanide salt.

Protocol: Synthesis from 1,9-Dibromononane

This protocol is a representative procedure for the synthesis of aliphatic dinitriles.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,9-dibromononane in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water.

-

Add a slight excess (e.g., 2.2 equivalents) of sodium or potassium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Hydrolysis to Undecanedioic Acid

This compound can be hydrolyzed to the corresponding dicarboxylic acid, undecanedioic acid, under acidic or basic conditions.

Protocol: Acid-Catalyzed Hydrolysis

-

Place this compound in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of an aqueous acid solution, such as 20% sulfuric acid or concentrated hydrochloric acid.[7][8]

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator is used at the condenser outlet) or by TLC.

-

After completion, cool the reaction mixture. The dicarboxylic acid may precipitate upon cooling.

-

Collect the solid product by filtration. If the product remains in solution, extract with a suitable organic solvent.

-

Wash the collected solid with cold water and recrystallize from an appropriate solvent (e.g., water or an alcohol/water mixture) to obtain pure undecanedioic acid.

Reduction to 1,11-Diaminoundecane

The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).

-

In a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (a slight excess, e.g., 2.5 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).[3]

-

Cool the suspension in an ice bath.

-

Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for a few hours, then heat to reflux for several hours to ensure complete reduction.[3]

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[3]

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the ether solvent.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous potassium carbonate or sodium sulfate, and remove the solvent under reduced pressure to yield the crude 1,11-diaminoundecane.

-

The product can be further purified by vacuum distillation.

Safety and Handling

This compound, like other nitriles, should be handled with care due to its potential toxicity. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitriles and other chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][11]

-

Ingestion and Skin Contact: Avoid ingestion and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[9]

-

Fire Hazards: While not highly flammable, this compound is combustible. Store away from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide fire extinguishers.[2]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.[2]

Applications in Research and Drug Development

The versatile chemistry of this compound makes it a valuable precursor in several areas of chemical research and development.

Polymer Synthesis

The reduction of this compound to 1,11-diaminoundecane provides a long-chain aliphatic diamine monomer. This diamine can be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides (nylons).[12][13][14] The long, flexible eleven-carbon chain of the diamine can impart specific properties such as increased flexibility and lower melting points to the resulting polymers.[15]

Precursor in Organic Synthesis

The terminal nitrile groups of this compound can be converted into a variety of other functional groups. This makes it a useful starting material for the synthesis of complex molecules with long aliphatic chains and functional groups at both ends. For example, the dicarboxylic acid produced from hydrolysis can be used in the synthesis of polyesters and other polymers.

Role in Drug Discovery

The nitrile group is a recognized pharmacophore in medicinal chemistry and can be found in a number of approved drugs.[16] It can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding and other interactions with biological targets.[17] Introducing a nitrile group can also block metabolically labile sites in a drug molecule, thereby improving its metabolic stability.[17] While there are no widely reported direct applications of this compound in drug development, its derivatives, such as the corresponding diamine and dicarboxylic acid, are valuable building blocks for the synthesis of novel therapeutic agents. Long aliphatic chains are often incorporated into drug molecules to modulate their lipophilicity and pharmacokinetic properties.

References

- 1. EP3312286A3 - Process for converting dinitriles to dicarboxylic acids - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. GCMS Section 6.17 [people.whitman.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. argogroup.com [argogroup.com]

- 10. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

- 15. researchgate.net [researchgate.net]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Undecanedinitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedinitrile, a linear aliphatic dinitrile, is a molecule of significant interest in various fields of chemical synthesis and material science. Its bifunctional nature, characterized by two terminal nitrile groups on an eleven-carbon backbone, makes it a versatile building block for the synthesis of polymers, specialty chemicals, and potentially as an intermediate in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, a representative synthetic protocol, and its key applications. A critical distinction is made between this compound and its mononitrile counterpart, undecanenitrile, to ensure clarity and precision in scientific communication and application.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature and identifiers for this compound is fundamental for accurate sourcing, handling, and utilization in research and development.

Synonyms and Alternative Names

The most common and unambiguous synonym for this compound is 1,9-Dicyanononane . This name explicitly denotes the presence of two cyano (-CN) groups at the termini of a nine-carbon chain, which, including the two nitrile carbons, constitutes the eleven-carbon backbone of this compound. It is crucial to distinguish this from "undecanenitrile," a different compound with only one nitrile group.

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 1,9-Dicyanononane |

| CAS Registry Number | 71172-36-6[1] |

| Molecular Formula | C₁₁H₁₈N₂[1] |

| Molecular Weight | 178.28 g/mol [1] |

| SMILES | N#CCCCCCCCCC#N |

| InChI | InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2 |

The linear structure of this compound, with reactive nitrile groups at both ends, is central to its utility in polymerization and other synthetic transformations.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount for the handling and application of this compound.

Physical Properties

This compound is typically a clear, colorless to almost colorless liquid at room temperature.[1] Key physical properties are summarized below.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Clear, Colorless to Almost Colorless | [1] |

| Boiling Point | 190 °C at 7 mmHg | |

| Density | 0.91 g/cm³ | |

| Refractive Index | 1.4480 to 1.4510 | |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing mist, vapors, or spray.

-

P280: Wear protective gloves, protective clothing, and eye protection.

-

P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

P302+P352+P312+P361+P364: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing and wash it before reuse.

In case of fire, use dry chemical, foam, or carbon dioxide extinguishers. Water may be ineffective and could spread the fire.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common route involving the conversion of the corresponding dicarboxylic acid, undecanedioic acid. The following is a representative experimental protocol based on the general synthesis of dinitriles from diacids.

Representative Synthetic Protocol: From Undecanedioic Acid

This two-step process involves the formation of a diamide intermediate, followed by dehydration to the dinitrile.

Step 1: Amidation of Undecanedioic Acid

-

In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, charge undecanedioic acid and a suitable catalyst, such as zinc oxide.

-

Heat the mixture to melt the diacid (typically above 130°C).

-

Once molten, begin stirring and gradually introduce anhydrous ammonia gas into the reaction mixture.

-

Slowly raise the temperature of the reaction to 290-300°C while maintaining a steady flow of ammonia.

-

Monitor the progress of the reaction by measuring the acid number of the reaction medium. The reaction is complete when the acid number reaches a minimum.

-

Once the reaction is complete, stop the ammonia flow and cool the reaction mixture to obtain the crude undecanediamide.

Step 2: Dehydration of Undecanediamide to this compound

-

The crude undecanediamide can be dehydrated in the presence of a dehydrating agent or catalyst at elevated temperatures.

-

Purify the resulting this compound by distillation under reduced pressure.

Caption: Representative workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Pathways

The two nitrile groups of this compound are the centers of its chemical reactivity, allowing for a variety of transformations.

Hydrolysis

Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acid groups, yielding undecanedioic acid. This reaction is essentially the reverse of the synthesis described above.

Reduction

The nitrile groups can be reduced to primary amines (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 1,11-diaminoundecane, a valuable monomer for the synthesis of polyamides (nylons).

Reactions with Organometallic Reagents

Grignard reagents and organolithium compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine.

Caption: Key chemical transformations of this compound.

Applications in Research and Industry

The bifunctional nature of this compound makes it a valuable intermediate in several areas:

-

Polymer Synthesis: As a precursor to 1,11-diaminoundecane, it is used in the production of specialty polyamides with unique properties.

-

Organic Synthesis: It serves as a starting material for the synthesis of various long-chain compounds with functional groups at both ends.

-

Enzymatic Reactions: Its affinity for the carboxylate group of enzymes makes it a subject of interest in biochemical research.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques. While specific spectra are not provided here, the expected features are described below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic sharp absorption band for the C≡N stretch, typically in the range of 2260-2240 cm⁻¹. The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The presence of the nitrile peak is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene (-CH₂-) protons along the aliphatic chain. The protons closest to the electron-withdrawing nitrile groups will be the most deshielded and appear furthest downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the chain and a characteristic signal for the nitrile carbon in the range of 115-125 ppm. Due to the symmetry of the molecule, the number of unique carbon signals will be less than the total number of carbon atoms. A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[2]

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of properties and applications. Its synthesis from readily available dicarboxylic acids and its reactivity, centered on the two terminal nitrile groups, make it a valuable tool for chemists in both academic and industrial settings. Proper handling and a clear understanding of its chemical identity are essential for its safe and effective use. This guide provides a foundational understanding of this compound to support its application in further research and development.

References

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of Undecanedinitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Undecanedinitrile, a long-chain aliphatic dinitrile, presents unique challenges in a laboratory setting. While its specific toxicological profile is not extensively documented, its chemical nature as a nitrile necessitates a cautious and well-informed approach to handling. This guide, designed for the discerning researcher and drug development professional, moves beyond generic safety protocols to provide a deep, scientifically-grounded understanding of the risks associated with this compound and the rationale behind the recommended safety procedures. By synthesizing available data on analogous compounds and adhering to the principles of chemical hygiene, this document serves as an essential resource for mitigating exposure and ensuring a safe laboratory environment.

The Molecular Profile of this compound: Understanding its Intrinsic Properties

A thorough understanding of the physicochemical properties of a substance is the foundation of its safe handling. These properties influence its behavior in the laboratory, potential for exposure, and appropriate emergency response measures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂ | PubChem[1] |

| Molecular Weight | 180.29 g/mol | PubChem[1] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | > 110 °C (> 230 °F) | The Good Scents Company[2] |

| Solubility | Insoluble in water; Soluble in alcohol | The Good Scents Company[2] |

| Vapor Pressure | 0.019 mmHg @ 25 °C (estimated) | The Good Scents Company[2] |

The high flash point of this compound suggests a low flammability hazard at standard laboratory temperatures. However, its insolubility in water and solubility in organic solvents are critical considerations for spill cleanup and waste disposal procedures.

Hazard Identification and GHS Classification: Decoding the Risks

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements, indicating significant health risks upon exposure.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

|

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

|

The "Exclamation Mark" pictogram serves as a visual warning for these acute and irritant hazards.[3][4][5]

The Underlying Threat: Cyanide Toxicity

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent dermal and eye contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended for handling this compound.[7] However, as specific breakthrough time data for this compound is not available, it is crucial to adopt a conservative approach. For incidental contact, thin disposable nitrile gloves are acceptable, but they must be changed immediately upon contamination. For more extensive handling, consider double-gloving or using thicker, chemical-resistant nitrile gloves.[8][9][10] Always inspect gloves for any signs of degradation or puncture before use.

-

Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required.

-

Closed-toe Shoes: These are mandatory in any laboratory environment.

-

Logical Workflow for Donning and Doffing PPE

References

- 1. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Guide to GHS safety symbols used on data sheets | Sky Chemicals UK Ltd [skychemicals.co.uk]

- 4. Hazard pictograms for chemicals [bmluk.gv.at]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gloves.com [gloves.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehrs.upenn.edu [ehrs.upenn.edu]

- 10. soscleanroom.com [soscleanroom.com]

Undecanedinitrile: A Comprehensive Technical Guide to Solubility in Common Laboratory Solvents

Introduction: Understanding Undecanedinitrile

This compound (CAS No. 71172-36-6) is a dinitrile compound with the molecular formula C₁₁H₁₈N₂ and a molecular weight of approximately 178.27 g/mol [1]. Its structure consists of a nine-carbon aliphatic chain bookended by two nitrile (-C≡N) functional groups. This unique molecular architecture, featuring a long, nonpolar hydrocarbon backbone and two highly polar termini, dictates its solubility behavior in various laboratory solvents. An in-depth understanding of this solubility is critical for researchers and drug development professionals in applications such as synthesis, purification, formulation, and analytical characterization. This guide provides a detailed exploration of the theoretical and practical aspects of this compound solubility.

Core Principles of Solubility: A Theoretical Framework

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible[2]. The polarity of a molecule is a function of the electronegativity differences between its constituent atoms and its overall molecular geometry.

This compound presents an interesting case due to its dual-nature. The long nine-carbon chain is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the two nitrile groups are highly polar due to the significant electronegativity difference between carbon and nitrogen, and the linear geometry of the -C≡N bond. These polar ends can participate in dipole-dipole interactions with polar solvent molecules.

Therefore, the overall solubility of this compound in a given solvent is a balance between the hydrophobic nature of its hydrocarbon chain and the hydrophilic nature of its nitrile groups.

Predicted Solubility Profile of this compound

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | The long, nonpolar hydrocarbon chain dominates the molecule's character, making it immiscible with the highly polar and hydrogen-bonding water. |

| Methanol (CH₃OH) | Polar Protic | Low to Moderate | The presence of the hydroxyl group allows for some interaction with the nitrile groups, but the overall polarity mismatch with the long alkyl chain limits solubility. |

| Ethanol (C₂H₅OH) | Polar Protic | Moderate | The slightly longer carbon chain of ethanol compared to methanol makes it a slightly better solvent for the nonpolar portion of this compound, while still being able to interact with the nitrile groups. |

| Isopropanol (C₃H₇OH) | Polar Protic | Moderate to High | With a larger nonpolar component than methanol or ethanol, isopropanol is expected to be a more effective solvent. |

| Hexane (C₆H₁₄) | Nonpolar | High | The nonpolar nature of hexane aligns well with the long hydrocarbon chain of this compound, leading to good solubility. |

| Toluene (C₇H₈) | Nonpolar | High | Similar to hexane, the nonpolar aromatic character of toluene makes it a suitable solvent for the nonpolar backbone of this compound. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | High | Dichloromethane's moderate polarity allows it to effectively solvate both the nonpolar chain and, to some extent, the polar nitrile groups, making it a good all-around solvent. |

| Acetone (C₃H₆O) | Polar Aprotic | Moderate to High | Acetone's polarity is sufficient to interact with the nitrile groups, and its organic character can accommodate the hydrocarbon chain. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate | While acetonitrile is polar, its character is dominated by the nitrile group. It will interact favorably with the nitrile groups of this compound, but may be less effective at solvating the long alkyl chain compared to less polar solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | DMF is a strong polar aprotic solvent that should effectively solvate the polar nitrile groups, and its organic nature will accommodate the nonpolar chain. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | DMSO is a highly polar aprotic solvent that will strongly interact with the nitrile functionalities. However, its high polarity might not be ideal for the long nonpolar chain, leading to moderate overall solubility. |

Experimental Determination of this compound Solubility

For precise quantitative data, experimental determination of solubility is essential. The following section outlines a standard laboratory protocol for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature, then evaporating the solvent from a known volume of the solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected laboratory solvents (analytical grade)

-

Scintillation vials with caps

-

Analytical balance

-

Constant temperature bath or incubator

-

Vortex mixer

-

Calibrated micropipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Experimental Workflow Diagram:

References

A Comprehensive Technical Guide to Undecanedinitrile: Molecular Characteristics and Research Applications

This guide provides an in-depth analysis of the fundamental molecular properties of undecanedinitrile, a dinitrile compound with significant potential in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical characteristics of this compound, emphasizing the practical implications of its molecular weight and formula in experimental design and analysis.

Core Molecular Identification of this compound

This compound is an organic compound characterized by an eleven-carbon chain backbone terminating in two nitrile (-C≡N) functional groups. The presence of these two nitrile groups is explicitly indicated by the "dinitrile" suffix in its name.

The molecular formula for this compound is C₁₁H₁₈N₂ .[1] This formula is critical for determining the compound's exact mass and elemental composition, which are foundational for analytical techniques such as mass spectrometry and elemental analysis.

The molecular weight of this compound is 178.274 g/mol .[1] This value is essential for a wide range of laboratory applications, including the preparation of solutions of known molarity, stoichiometric calculations for chemical reactions, and interpretation of analytical data.

Distinguishing from Undecanenitrile

It is crucial to distinguish this compound (C₁₁H₁₈N₂) from the related mononitrile compound, undecanenitrile (C₁₁H₂₁N).[2][3][4] The latter contains only one nitrile group and, consequently, has a lower molecular weight of approximately 167.29 g/mol .[2][3][4] This distinction is vital for accurate procurement, experimental setup, and data interpretation.

Physicochemical Data Summary

For ease of reference, the core identifiers for this compound are summarized in the table below. These values are fundamental for substance registration, safety data sheet (SDS) consultation, and accurate chemical inventory management.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.274 g/mol | [1] |

| CAS Number | 71172-36-6 | [1] |

Structural Representation

The linear structure of this compound, with nitrile groups at both ends of the eleven-carbon chain, is a key determinant of its chemical reactivity and physical properties. The diagram below illustrates this structure.

Caption: Chemical structure of this compound (C₁₁H₁₈N₂).

Experimental and Methodological Implications

The molecular weight and formula of this compound are not merely abstract identifiers; they are pivotal parameters that inform and validate experimental protocols. As a Senior Application Scientist, I emphasize the following causal links between these properties and research outcomes.

Stoichiometric Control in Synthesis and Derivatization

Expertise & Experience: The dinitrile nature of this molecule offers two reactive sites for chemical modification. In synthetic chemistry, particularly in polymer science or the development of complex molecules, precise control over reaction stoichiometry is paramount. The molecular weight of 178.274 g/mol is the foundational unit for calculating molar equivalents. For instance, in a reaction designed to derivatize both nitrile groups, a minimum of two molar equivalents of the reacting agent per mole of this compound is required. Inaccurate molecular weight values would lead to incorrect reagent ratios, resulting in incomplete reactions, undesirable byproducts, and reduced yields.

Trustworthiness through Self-Validation: A well-designed experiment incorporates self-validating checkpoints. After a synthesis reaction involving this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. The expected mass of the product will be a direct function of the starting molecular weight of this compound (178.274 Da) plus the mass of the added functional groups. A match between the observed mass and the calculated theoretical mass validates both the reaction's success and the integrity of the starting material.

Workflow for Analytical Method Development

Expertise & Experience: When developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for quantifying this compound, the molecular formula and weight are indispensable.

Protocol: Preparation of a Standard Curve for HPLC Quantification

-

Primary Standard Preparation: Accurately weigh approximately 17.83 mg of pure this compound using an analytical balance. The choice of this mass is intentional; it simplifies molar calculations.

-

Solubilization: Dissolve the weighed compound in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a 1.0 mM stock solution.

-

Causality: The molecular weight (178.274 g/mol ) dictates that 178.274 mg in 1 L yields a 1.0 mM solution. Scaling down to 17.83 mg in 100 mL maintains this concentration and conserves material.

-

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare calibration standards at concentrations ranging from, for example, 0.01 mM to 0.5 mM.

-

HPLC Analysis: Inject equal volumes of each standard into the HPLC system and record the peak area at the corresponding retention time.

-

Calibration Curve Construction: Plot the peak area versus the known concentration of each standard. This curve serves as a reliable tool for quantifying this compound in unknown samples.

The entire protocol is built upon the known molecular weight, ensuring the trustworthiness and reproducibility of the quantitative results.

Caption: Workflow for preparing an HPLC calibration curve.

References

Navigating the Procurement and Application of Undecanedinitrile: A Technical Guide for Researchers

Introduction: The Strategic Importance of Undecanedinitrile in Advanced Synthesis

This compound (CAS No. 2244-07-7), a linear aliphatic dinitrile, represents a critical building block in the landscape of modern organic synthesis. Its C11 backbone and terminal nitrile functionalities offer a versatile platform for the synthesis of a diverse array of molecules, ranging from specialty polymers to active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, a thorough understanding of its commercial landscape, quality attributes, and handling protocols is paramount to ensuring reproducible and successful experimental outcomes. This guide provides an in-depth technical overview of this compound, from sourcing and quality assessment to its applications in cutting-edge research.

I. The Commercial Landscape: Sourcing High-Quality this compound

The procurement of this compound necessitates a careful evaluation of commercial suppliers to ensure the material meets the stringent purity and consistency requirements of research and development. Several reputable chemical suppliers offer this compound, typically for research and development purposes.

Key Commercial Suppliers

A number of global chemical suppliers list this compound in their catalogs. Researchers can source this chemical from companies such as:

-

TCI America: A well-established supplier of specialty organic chemicals, TCI offers this compound and provides details on purity, typically greater than 97.0% as determined by Gas Chromatography (GC).[1]

-

Sigma-Aldrich (Merck): As a major supplier to the research community, Sigma-Aldrich provides this compound, often with detailed online product pages that include safety data sheets and basic physical properties.

-

Spectrum Chemical: This supplier offers a range of fine chemicals, including this compound, and emphasizes quality control, with many of their facilities being ISO 9001:2015 certified.[2]

-

BOC Sciences: Specializing in chemicals for the pharmaceutical industry, BOC Sciences can be a source for this compound, particularly for those in drug discovery and development.[3]

Comparative Analysis of Supplier Specifications

When selecting a supplier, it is crucial to compare the product specifications provided in their technical data sheets and Certificates of Analysis (CofA). Key parameters to consider include:

| Parameter | TCI America | The Good Scents Company (aggregator) | Spectrum Chemical |

| CAS Number | 2244-07-7 | 2244-07-7 | 2244-07-7 |

| Purity (Typical) | >97.0% (GC)[1] | >95.0% (GC) | Grade-specific |

| Appearance | Colorless to Almost colorless clear liquid[1] | Not specified | Not specified |

| Synonyms | Decyl Cyanide[1] | Undecane nitrile | Undecanenitrile |

Note: This table is a representative example. Researchers should always consult the most recent product specifications directly from the supplier.

Supplier Selection Workflow

The process of selecting a suitable supplier for this compound can be streamlined by following a logical workflow. This ensures that the chosen material aligns with the technical and regulatory requirements of the intended application.

Caption: A streamlined workflow for the selection of a commercial supplier for this compound.

II. Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is a critical step before its use in any synthetic protocol. A combination of analytical techniques should be employed for comprehensive characterization.

Purity Determination: A Multi-Faceted Approach

The purity of this compound is typically determined using chromatographic methods. Given its volatility, Gas Chromatography (GC) is the most common and effective technique.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC system equipped with a mass spectrometer (MS) detector is ideal for both quantification and identification of impurities.

-

Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5ms or equivalent, is suitable for separating this compound from potential impurities like shorter or longer chain dinitriles or incompletely reacted precursors.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as ethyl acetate or dichloromethane. A typical concentration is 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity. The PubChem database provides mass spectrometry data for this compound that can be used for comparison.[4]

Structural Confirmation

While GC-MS provides strong evidence for the identity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene groups of the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the nitrile carbon atoms, typically in the range of 118-122 ppm.

III. Applications in Research and Drug Development

The synthetic utility of this compound lies in the reactivity of its terminal nitrile groups, which can be transformed into a variety of other functional groups.

Precursor to Diamines and Polyamines

A primary application of this compound is its conversion to 1,11-undecanediamine. This transformation is typically achieved through catalytic hydrogenation. Diamines are crucial monomers in the synthesis of polyamides and polyurethanes.[3] The reduction of dinitriles to diamines is a well-established industrial process.[2]

Experimental Protocol: Catalytic Hydrogenation of this compound to 1,11-Undecanediamine

-

Reaction Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, a heating mantle, and connections for gas inlet and outlet is required.

-

Reagents and Catalyst:

-

This compound

-

A suitable hydrogenation catalyst, such as Raney Nickel or a supported palladium or rhodium catalyst.

-

A solvent, such as ethanol or tetrahydrofuran (THF).

-

Ammonia is often added to suppress the formation of secondary amines.

-

-

Procedure:

-

Charge the autoclave with this compound, the solvent, and the catalyst.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

-

Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The product, 1,11-undecanediamine, can be isolated and purified by distillation or recrystallization.

-

Role in Pharmaceutical Synthesis

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for a carbonyl group, participate in the formation of heterocyclic rings, or serve as a precursor for amines and amides.[5][6] While specific examples of this compound in late-stage drug synthesis are not widely published in readily available literature, its derivatives, particularly the corresponding diamine, are valuable intermediates for creating novel molecular scaffolds. The long, flexible C11 chain can be incorporated into molecules to modulate properties like lipophilicity and binding to target proteins.

Pathway to Advanced Materials

Beyond polyamides, the diamine derived from this compound can be used to synthesize other advanced materials. For instance, it can be a precursor for diisocyanates, which are then used to produce polyurethanes with specific properties conferred by the long aliphatic chain.

Caption: Synthetic pathways from this compound to its key intermediate and final applications.

IV. Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before working with this chemical.

Hazard Identification

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[4]

-

Acute Toxicity: Harmful if ingested or absorbed through the skin.

-

Irritation: Causes irritation to the skin and eyes.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

V. Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in both academia and industry. A systematic approach to sourcing, quality control, and handling is crucial for its effective and safe utilization. By understanding its chemical properties and synthetic potential, scientists can leverage this compound to advance the development of novel materials and therapeutics. This guide serves as a foundational resource to support these endeavors, emphasizing the importance of scientific integrity and a thorough understanding of the materials we work with.

References

- 1. Synthesis of terpene diamines based on camphor-derived dinitriles [publica.fraunhofer.de]

- 2. WO2015164699A1 - Preparation of diamines by hydrogenation of dinitriles - Google Patents [patents.google.com]

- 3. US4215073A - Process for the production of diamines - Google Patents [patents.google.com]

- 4. Undecanenitrile | C11H21N | CID 16722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of Undecanedinitrile

Introduction

Undecanedinitrile, NC-(CH₂)₉-CN, is a long-chain aliphatic dinitrile. This class of molecules serves as valuable precursors and intermediates in polymer science and organic synthesis. The terminal nitrile groups can be readily transformed into other functional groups, such as amines (via hydrogenation to form 1,11-diaminoundecane) or carboxylic acids (via hydrolysis). This versatility makes this compound a key building block for specialty polyamides, polyesters, and other high-performance materials. This guide provides detailed protocols for three distinct and effective methods for the synthesis of this compound, designed for researchers in chemistry and materials science. The protocols are grounded in established chemical principles, drawing analogies from the synthesis of other important dinitriles.

Method 1: Catalytic Ammoxidation of Undecanedioic Acid

This method is analogous to the industrial production of some dinitriles, where a dicarboxylic acid is converted directly to a dinitrile in the presence of ammonia and a dehydration catalyst at elevated temperatures.[1] The reaction proceeds through the formation of a diamide intermediate, which is subsequently dehydrated to the dinitrile.[2][3]

Scientific Principles

The reaction of a dicarboxylic acid with ammonia first forms an ammonium dicarboxylate salt. Upon heating, this salt loses water to form the corresponding diamide (undecanediamide). In the presence of a suitable dehydration catalyst (e.g., supported phosphoric acid, metal oxides), the diamide undergoes further dehydration at higher temperatures to yield the dinitrile.[1][4] The continuous removal of water is critical to drive the equilibrium towards the final product.

The overall reaction is as follows: HOOC-(CH₂)₉-COOH + 2 NH₃ → NC-(CH₂)₉-CN + 4 H₂O

Experimental Workflow Diagram

Caption: Workflow for this compound synthesis via ammoxidation.

Detailed Protocol

Materials and Reagents

| Reagent/Material | Formula/Grade | Supplier (Example) | Notes |

| Undecanedioic Acid | HOOC(CH₂)₉COOH, ≥98% | Sigma-Aldrich | Starting material |

| Ammonia Gas | NH₃, Anhydrous, ≥99.9% | Airgas | Nitrogen source |

| Dehydration Catalyst | Boron Phosphate or Silica Gel | Strem Chemicals | To facilitate the dehydration steps |

| Nitrogen Gas | N₂, High Purity | Airgas | For inert atmosphere |

| Toluene | C₇H₈, Anhydrous | Fisher Scientific | Solvent for extraction |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | VWR | Drying agent |

Procedure

-

Reactor Setup: Equip a high-pressure stainless steel reactor with a mechanical stirrer, a gas inlet tube, a thermocouple, a pressure gauge, and an outlet connected to a condenser and a collection trap.

-

Charging the Reactor: Charge the reactor with undecanedioic acid (1.0 mol) and the dehydration catalyst (e.g., boron phosphate, 5-10% by weight).

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all air and moisture.

-

Reaction Initiation: Begin stirring and heat the reactor to a temperature of 280-320°C.[1]

-

Ammonia Feed: Once the target temperature is reached, introduce a continuous subsurface flow of anhydrous ammonia gas. Maintain a positive pressure (e.g., 5-15 bar) within the reactor.

-

Reaction Monitoring: Water will begin to form and should be collected in the cooled trap downstream of the condenser. The reaction progress can be monitored by periodically analyzing samples of the reaction mixture via Gas Chromatography (GC) for the disappearance of the starting material and the appearance of the dinitrile product.

-

Completion and Cooldown: After 4-8 hours, or once the reaction is deemed complete by GC analysis, stop the ammonia flow and turn off the heating. Allow the reactor to cool to room temperature.

-

Workup: Carefully vent the excess ammonia. Dissolve the crude reaction mixture in hot toluene.

-

Purification: Filter the hot solution to remove the catalyst. Wash the organic phase with water to remove any remaining traces of ammonia or intermediates. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

-

Final Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.

Method 2: Nucleophilic Substitution of 1,11-Dibromoundecane

This classic approach, known as the Kolbe nitrile synthesis, involves the reaction of an alkyl dihalide with an alkali metal cyanide.[5][6] It is a robust and widely applicable method for preparing nitriles via an Sₙ2 mechanism.[2][7]

Scientific Principles

The cyanide ion (CN⁻) is an excellent nucleophile that readily displaces halide leaving groups from primary alkyl halides. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which solvates the cation (e.g., Na⁺ or K⁺) but not the nucleophile, thereby enhancing the nucleophile's reactivity.[5] The use of DMSO is particularly effective for achieving high yields and minimizing side reactions.[6]

The reaction is as follows: Br-(CH₂)₁₁-Br + 2 NaCN → NC-(CH₂)₁₁-CN + 2 NaBr

Reaction Pathway Diagram

References

- 1. US3629316A - Process for the manufacture of adiponitrile - Google Patents [patents.google.com]

- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. Video: Preparation of Nitriles [jove.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

Application Notes & Protocols: The Role of Undecanedinitrile in Advanced Polymer Synthesis

Abstract